STAT3 SH2 Domain Binding Affinity: DSHN Exhibits 92-Fold Higher Affinity Than STAT3-SH2 Domain Inhibitor 1
DSHN binds directly to the STAT3 SH2 domain with a dissociation constant (Kd) of 17 nM as measured by surface plasmon resonance (SPR) [1]. This represents a 92-fold increase in binding affinity compared to STAT3-SH2 domain inhibitor 1, which exhibits a Kd of 1.57 μM against the same domain [2].
| Evidence Dimension | STAT3 SH2 domain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 17 nM |
| Comparator Or Baseline | STAT3-SH2 domain inhibitor 1: Kd = 1.57 μM |
| Quantified Difference | 92-fold higher affinity |
| Conditions | SPR assay using mouse recombinant SH2 domain of His-tagged full-length STAT3 |
Why This Matters
Superior binding affinity directly correlates with more potent target engagement at lower concentrations, reducing the risk of off-target effects and enabling more physiologically relevant dosing in cellular and in vivo assays.
- [1] TargetMine. Activity Report: Inhibition of mouse recombinant SH2 domain of His-tagged full-length STAT3 by surface plasmon resonance assay. ChEMBL ID: CHEMBL1684876. View Source
- [2] PeptideDB. STAT3-SH2 domain inhibitor 1 Product Database. CAS 2816059-41-1. View Source
